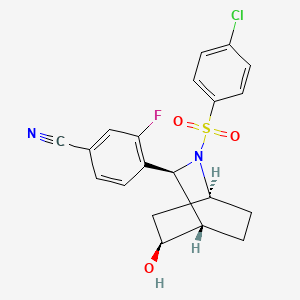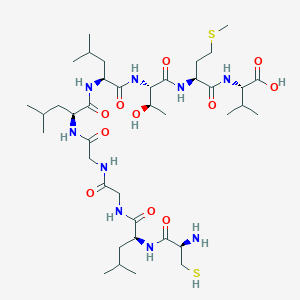
H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LMP2A (426-434) is a peptide derived from the latent membrane protein 2A of the Epstein-Barr virus. This peptide, with the sequence CLGGLLTMV, is recognized by cytotoxic T lymphocytes and is presented on the surface of infected cells by HLA-A*02:01 molecules . LMP2A plays a crucial role in maintaining the latent infection of Epstein-Barr virus in B lymphocytes and is associated with various malignancies, including nasopharyngeal carcinoma and Hodgkin lymphoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LMP2A (426-434) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of LMP2A (426-434) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
LMP2A (426-434) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs are used in SPPS to introduce substitutions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Aplicaciones Científicas De Investigación
LMP2A (426-434) has several scientific research applications:
Immunology: It is used to study the immune response to Epstein-Barr virus infections and to develop T cell-based therapies.
Oncology: The peptide is a target for immunotherapy in Epstein-Barr virus-associated malignancies, such as nasopharyngeal carcinoma and Hodgkin lymphoma.
Vaccine Development: LMP2A (426-434) is explored as a potential component of vaccines against Epstein-Barr virus
Mecanismo De Acción
LMP2A (426-434) exerts its effects by being presented on the surface of infected cells by HLA-A*02:01 molecules. This presentation allows cytotoxic T lymphocytes to recognize and target the infected cells for destruction. The peptide’s interaction with T cell receptors triggers an immune response that helps control the infection .
Comparación Con Compuestos Similares
Similar Compounds
LMP1 (125-133): Another peptide derived from Epstein-Barr virus latent membrane protein 1.
EBNA1 (562-570): A peptide from Epstein-Barr virus nuclear antigen 1.
Uniqueness
LMP2A (426-434) is unique due to its high immunogenicity and specificity for HLA-A*02:01. This makes it an ideal target for T cell-based therapies and vaccine development .
Propiedades
Fórmula molecular |
C39H71N9O11S2 |
|---|---|
Peso molecular |
906.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H71N9O11S2/c1-19(2)13-26(45-33(52)24(40)18-60)34(53)42-16-29(50)41-17-30(51)43-27(14-20(3)4)36(55)46-28(15-21(5)6)37(56)48-32(23(9)49)38(57)44-25(11-12-61-10)35(54)47-31(22(7)8)39(58)59/h19-28,31-32,49,60H,11-18,40H2,1-10H3,(H,41,50)(H,42,53)(H,43,51)(H,44,57)(H,45,52)(H,46,55)(H,47,54)(H,48,56)(H,58,59)/t23-,24+,25+,26+,27+,28+,31+,32+/m1/s1 |
Clave InChI |
DGAJITDEHPNIPR-BXCYYTRQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


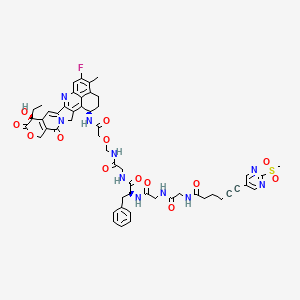
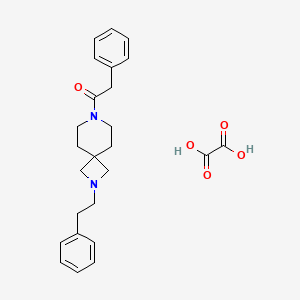
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)

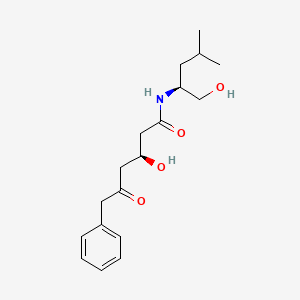
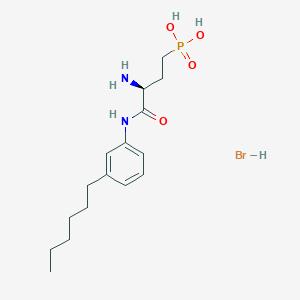
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
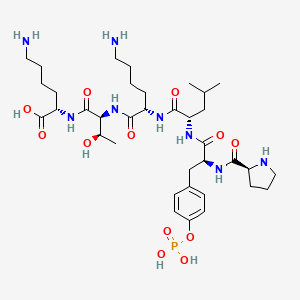
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

